6-methyl-[1,1'-biphenyl]-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-[1,1'-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group and a phenyl group attached to the aniline structure, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride typically involves the nitration of toluene followed by reduction and subsequent amination. The nitration process introduces a nitro group to the toluene, which is then reduced to an amine group.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with different electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
6-methyl-[1,1'-biphenyl]-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine without the methyl and phenyl groups.
N-Methylaniline: Contains a methyl group attached to the nitrogen atom.
N-Phenylaniline: Contains a phenyl group attached to the nitrogen atom.
Comparison: 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to simpler aromatic amines. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-methyl-3-phenylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTXUJDREQCDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.